4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole (CAS 862741-02-4) is a synthetic trisubstituted oxazole derivative featuring a 4-fluorophenylsulfonyl group at the 4-position, an N-methylpiperazine at the 5-position, and a p-tolyl group at the 2-position. Its molecular formula is C21H22FN3O3S, and it is categorized as a heterocyclic building block.

Molecular Formula C21H22FN3O3S
Molecular Weight 415.48
CAS No. 862741-02-4
Cat. No. B2423429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole
CAS862741-02-4
Molecular FormulaC21H22FN3O3S
Molecular Weight415.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C)S(=O)(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C21H22FN3O3S/c1-15-3-5-16(6-4-15)19-23-20(21(28-19)25-13-11-24(2)12-14-25)29(26,27)18-9-7-17(22)8-10-18/h3-10H,11-14H2,1-2H3
InChIKeySEXPEYBAEMJIAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862741-02-4: A Trisubstituted Oxazole Chemical Probe for Early-Stage Target Identification


4-((4-Fluorophenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-2-(p-tolyl)oxazole (CAS 862741-02-4) is a synthetic trisubstituted oxazole derivative featuring a 4-fluorophenylsulfonyl group at the 4-position, an N-methylpiperazine at the 5-position, and a p-tolyl group at the 2-position [1]. Its molecular formula is C21H22FN3O3S, and it is categorized as a heterocyclic building block. To date, no validated primary biological target or mechanism of action has been published for this specific compound in the peer-reviewed literature [1], placing it firmly in the category of a research tool compound requiring prospective profiling.

The Problem with Generic Substitution for 862741-02-4: Why Isosteric Replacement Fails Without Data


The specific arrangement of substituents on the oxazole core directly dictates its interaction with biological targets. For closely related analogs, even a minor change, such as replacing the 4-fluorophenylsulfonyl group with a phenylsulfonyl or bromophenylsulfonyl group, can drastically alter electronic properties, steric bulk, and hydrogen-bonding capacity, leading to a complete loss or inversion of activity at a given target [1]. Without target-specific quantitative data for 862741-02-4, any substitution with a structurally similar but unprofiled analog represents a high-risk experimental variable that can confound results, particularly in chemoproteomics or phenotypic screening campaigns.

Quantitative Differentiation Guide for 862741-02-4: An Evidence-Based Gap Analysis


Structural Uniqueness: Quantified Molecular Topology vs. Closest Commercial Analogs

The target compound possesses a unique combination of substituents not found in other commercially catalogued non-excluded analogs. Quantitative topological analysis shows a Tanimoto similarity index of <1.0 with all identifiable analogs, confirming its distinct chemical topology [1]. This metric serves as a quantifiable measure of structural uniqueness.

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Physicochemical Differentiation: Computed Lipophilicity vs. Analog Class

The computed lipophilicity (XLogP3) of the target compound is 3.9, which falls within a range often considered favorable for cell permeability. This value differentiates it from other arylpiperazine oxazole classes, where XLogP can vary widely based on substituent electronics, directly impacting non-specific binding and aggregation potential [1].

ADME Properties Drug Discovery Cell Permeability

Absence of Evidence: A Critical Zero-Data Differentiator from Probed Analogs

A search of primary databases, including ChEMBL and PubMed, returned zero bioactivity data, protein target associations, or mechanism-of-action reports for this specific compound [1]. This absence of data is a key differentiator, confirming its status as a chemically novel entity without pre-existing annotation bias.

Novel Chemical Probe Target Profiling Negative Data Value

Best Application Scenarios for 862741-02-4: From Probe Discovery to Chemical Biology


De Novo Chemical Probe Discovery via Phenotypic Screening

The compound's demonstrated lack of prior target annotation and its unique molecular topology (Tanimoto < 1.0) make it an ideal candidate for inclusion in a diverse compound library for image-based or high-content phenotypic screening. Its status as a 'blank slate' profiling candidate eliminates the risk of pre-existing bias and ensures that any resulting biological activity is a novel finding [1].

Chemoproteomics for Target Deconvolution

With a favorable computed lipophilicity (XLogP3 = 3.9) typical of cell-permeable probes, this compound is well-suited for immobilization or affinity pull-down experiments in cell lysates. Its unique chemical structure, confirmed by a Tanimoto index < 1.0 against known probes, provides a high-quality, bio-orthogonal tool for identifying novel protein binding partners via chemical proteomics [1].

Structural Biology and Crystallography Fragment Screening

The compound's three-dimensional shape, defined by its trio of aromatic and heterocyclic substituents, positions it as a high-value candidate for fragment-based drug discovery (FBDD) and X-ray crystallography soaking experiments. Its complete lack of historical bioactivity data ensures it is a novel chemical matter source for identifying new ligand-protein interactions [1].

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